Methyl1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the condensation of benzoyl chloride with a suitable pyrrolidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-2-carboxylate
- Methyl1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-4-carboxylate
Uniqueness
Methyl1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
methyl 1-benzoyl-4-hydroxy-5,5-dimethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2)12(17)11(14(19)20-3)9-16(15)13(18)10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3 |
InChI Key |
JPQVVGMHKGLLCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(CN1C(=O)C2=CC=CC=C2)C(=O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.